molecular formula C22H26N4O3S B11640372 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

Cat. No.: B11640372
M. Wt: 426.5 g/mol
InChI Key: NMSNGTHWQGKAJU-WYMPLXKRSA-N
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Description

N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyridine core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thieno[2,3-c]pyridine core This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE
  • N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE

Uniqueness

N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-{[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C22H26N4O3S/c1-21(2)10-16-17(11-23)20(30-19(16)22(3,4)26-21)25-18(27)13-29-24-12-14-6-8-15(28-5)9-7-14/h6-9,12,26H,10,13H2,1-5H3,(H,25,27)/b24-12+

InChI Key

NMSNGTHWQGKAJU-WYMPLXKRSA-N

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CON=CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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